1-Boc-pyrazole-4-boronic acid pinacol ester

Catalog No.
S766292
CAS No.
552846-17-0
M.F
C14H23BN2O4
M. Wt
294.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-pyrazole-4-boronic acid pinacol ester

CAS Number

552846-17-0

Product Name

1-Boc-pyrazole-4-boronic acid pinacol ester

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate

Molecular Formula

C14H23BN2O4

Molecular Weight

294.16 g/mol

InChI

InChI=1S/C14H23BN2O4/c1-12(2,3)19-11(18)17-9-10(8-16-17)15-20-13(4,5)14(6,7)21-15/h8-9H,1-7H3

InChI Key

IPISOFJLWYBCAV-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C

Synonyms

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-Pyrazole-1-carboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate; 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-d

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)OC(C)(C)C

The exact mass of the compound tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • The pyrazole ring: Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. They are known for their diverse biological activities and are found in various natural products and pharmaceuticals []. The presence of the pyrazole ring in this molecule allows it to participate in various reactions, such as cycloadditions and nucleophilic substitutions, leading to the formation of complex and diverse structures [].
  • The pinacol boronate ester: Pinacol boronate esters are versatile functional groups commonly used in palladium-catalyzed cross-coupling reactions, also known as Suzuki-Miyaura couplings []. These reactions allow the formation of carbon-carbon bonds between the boron atom in the pinacol boronate and various organic halides, generating complex molecules with specific functionalities [].

The combination of these functional groups makes tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate a useful intermediate for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: The pyrazole ring can be further functionalized and incorporated into larger heterocyclic structures with potential biological activities [].
  • Pharmaceutical compounds: The molecule can serve as a building block for the synthesis of new drug candidates with diverse therapeutic applications [].
  • Functional materials: The tailored properties of the pyrazole and pinacol boronate groups can be exploited in the design of functional materials with specific applications in electronics, catalysis, and sensors [].

1-Boc-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyrazole ring and a pinacol ester group. The compound has the molecular formula C14H23BN2O4C_{14}H_{23}BN_{2}O_{4} and a molecular weight of approximately 294.15 g/mol. It appears as a white to beige crystalline powder and is known for its role as a versatile reagent in organic synthesis, particularly in applications such as the Suzuki coupling reaction and copper-catalyzed azidation .

, including:

  • Suzuki Coupling Reaction: It acts as a coupling partner in the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.
  • Copper-Catalyzed Azidation: It facilitates the introduction of azide groups into organic molecules, expanding the scope of synthetic methodologies available to chemists .

While specific biological activities of 1-Boc-pyrazole-4-boronic acid pinacol ester are not extensively documented, boronic acids are generally recognized for their ability to interact with biological molecules. They can inhibit certain enzymes and are explored for potential therapeutic applications, particularly in cancer treatment and other diseases involving dysregulated cellular pathways .

The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester typically involves several key steps:

  • Formation of the Pyrazole Ring: The initial step usually involves the condensation of appropriate aldehydes or ketones with hydrazines to form pyrazoles.
  • Boronation: The introduction of boron into the pyrazole structure can be achieved through reactions with boron reagents.
  • Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol under acidic or basic conditions to yield the pinacol ester .

1-Boc-pyrazole-4-boronic acid pinacol ester finds applications in:

  • Organic Synthesis: It serves as an essential building block for synthesizing complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored as potential drug candidates due to their ability to modulate biological pathways.
  • Material Science: The compound is used in developing novel materials with specific electronic or optical properties .

Interaction studies involving 1-Boc-pyrazole-4-boronic acid pinacol ester focus on its reactivity with various substrates in synthetic chemistry. The compound's ability to form stable complexes with transition metals makes it valuable in catalysis. Additionally, its interactions with biomolecules are under investigation for potential therapeutic implications, particularly concerning enzyme inhibition .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with 1-Boc-pyrazole-4-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Pyrazoleboronic AcidBoronic Acid DerivativeLacks Boc protection; more reactive in coupling
4-Pyridinylboronic AcidBoronic Acid DerivativeContains a pyridine ring; different electronic properties
1-Boc-pyrazole-3-boronic AcidBoronic Acid DerivativeDifferent position of boron; may exhibit different reactivity
1-Boc-pyrazole-5-boronic AcidBoronic Acid DerivativeSimilar structure but varies in reactivity due to position

The presence of the tert-butoxycarbonyl (Boc) group distinguishes 1-Boc-pyrazole-4-boronic acid pinacol ester from other pyrazole derivatives, enhancing its stability and making it suitable for specific synthetic applications .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed Suzuki-Miyaura coupling is the most widely employed method for synthesizing 1-Boc-pyrazole-4-boronic acid pinacol ester. The reaction typically involves 1-Boc-4-halopyrazole (X = Br, I) and bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst. Source reports a protocol using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl$$_2$$) with potassium acetate (KOAc) in 1,4-dioxane at 80–100°C, achieving yields of 82–90%. Key steps include:

  • Oxidative addition: Pd(0) inserts into the C–X bond of 1-Boc-4-iodopyrazole.
  • Transmetalation: The boronic ester transfers its organic group to the Pd complex.
  • Reductive elimination: C–B bond formation regenerates the Pd catalyst.

Optimized Conditions:

ParameterSpecification
CatalystPd(dppf)Cl$$_2$$ (5–10 mol%)
BaseKOAc or Na$$2$$CO$$3$$
Solvent1,4-Dioxane or THF
Temperature80–100°C
Yield82–90%

Notably, electron-withdrawing groups on the pyrazole ring enhance reactivity, while steric hindrance from the Boc group necessitates prolonged reaction times.

Grignard Reagent-Mediated Boronation Protocols

Grignard reagents facilitate boronation through nucleophilic displacement of halides. Source details a three-step process:

  • Iodination: 1-Alkylpyrazole is treated with iodine and hydrogen peroxide to yield 4-iodo-1-alkylpyrazole.
  • Alkylation: Reaction with sec-propylmagnesium bromide generates a Grignard intermediate.
  • Boronation: Quenching with BE001 (pinacol borane) produces the boronic ester.

Example:
1-Benzyl-4-iodopyrazole reacts with iPrMgCl in THF at −20°C, followed by BE001 addition, yielding 1-benzylpyrazole-4-boronic acid pinacol ester in 43% yield. Challenges include competitive protodeboronation, mitigated by using KOAc instead of stronger bases.

Mechanistic Insight:
$$
\text{R–I} + \text{iPrMgCl} \rightarrow \text{R–Mg–I} \xrightarrow{\text{BE001}} \text{R–B(pin)} + \text{MgCl}_2 + \text{iPrH}
$$
This method is cost-effective but limited by sensitivity to moisture and functional group tolerance.

Multi-Step Synthesis from Malonaldehyde Precursors

Source outlines a four-step route starting from malonaldehyde:

  • Bromination: Malonaldehyde reacts with N-bromosuccinimide (NBS) to form 2,4-dibromomalonaldehyde.
  • Methylthiolation: Treatment with methylthiolate introduces a thioether group.
  • Cyclization: Hydrazine sulfate mediates pyrazole ring formation.
  • Boronation: Pd-catalyzed coupling with B$$2$$pin$$2$$ installs the boronic ester.

Key Data:

  • Overall yield: 32–45%.
  • Critical step: Cyclization requires strict temperature control (−10 to 0°C) to prevent byproduct formation.

Alkylation and Cyclization Strategies for Derivative Synthesis

Alkylation precedes boronation in modular syntheses. Source demonstrates:

  • N-Alkylation: Pyrazole reacts with benzyl chloride under basic conditions to form 1-benzylpyrazole.
  • Iodination: CAN/I$$_2$$ system selectively iodinates the C4 position.
  • Grignard Exchange: Sec-propylmagnesium bromide displaces iodide, followed by BE001 addition.

Case Study:1-Cyclopentylpyrazole-4-boronic acid pinacol ester is synthesized via cyclopentylmagnesium bromide, achieving 90% purity. Enzymatic alkylation using engineered methyltransferases offers regioselectivity >99% but remains exploratory.

Suzuki-Miyaura Coupling with Aryl Halides

1-Boc-pyrazole-4-boronic acid pinacol ester demonstrates exceptional utility as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions with various aryl halides . The compound features a pyrazole ring protected by a tert-butoxycarbonyl group at the nitrogen position and a pinacol-protected boronic acid functionality at the 4-position, making it highly suitable for palladium-catalyzed transformations [4].

The Suzuki-Miyaura cross-coupling of pyrazole boronic esters with aryl halides proceeds through the standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [17]. Research has demonstrated that the pinacol ester protection significantly enhances the stability and reactivity of the boronic acid moiety compared to free boronic acids [17]. The transmetalation step, which involves the transfer of the pyrazole unit from boron to palladium, occurs with retention of configuration and proceeds efficiently under various reaction conditions [30].

Optimized reaction conditions for the Suzuki-Miyaura coupling of 1-Boc-pyrazole-4-boronic acid pinacol ester typically employ palladium acetate as the catalyst at loadings of 1-2 mol%, with di(1-adamantyl)-n-butylphosphine as the supporting ligand [6]. The reaction proceeds effectively in dioxane-water mixtures (4:1 ratio) at temperatures of 85-100°C using potassium phosphate or cesium carbonate as the base [16] [20]. Under these conditions, the coupling with various aryl bromides and chlorides affords the corresponding 4-arylpyrazole products in yields ranging from 65-94% [5].

The substrate scope for aryl halide coupling partners is remarkably broad [27]. Electron-rich aryl halides bearing methoxy, alkyl, and hydroxyl substituents participate efficiently in the coupling reaction [5]. Electron-deficient aryl halides containing trifluoromethyl, aldehyde, and nitro groups also undergo successful cross-coupling, demonstrating the tolerance of the reaction to various electronic environments [5] [29]. Heteroaryl halides, including pyridine and quinoline derivatives, serve as effective electrophilic partners, enabling the synthesis of heteroaryl-pyrazole conjugates [5] [29].

Table 1: Representative Suzuki-Miyaura Coupling Conditions

CatalystLoading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄5Cs₂CO₃Aqueous mixtureRoom temperature70 [8]
Pd(OAc)₂1LiO-tert-butylDioxane/H₂O (4:1)10094 [6]
Pd(dppf)Cl₂·DCM10K₃PO₄1,4-Dioxane85Variable [16]
XPHOS-Pd-G32CsOH·H₂OTHFRoom temperature96 [17]

The mechanism of transmetalation has been extensively studied, revealing that boronic esters can undergo direct transmetalation without prior hydrolysis to the corresponding boronic acid [17]. This pathway is particularly advantageous as it eliminates competing protodeboronation reactions and enables the use of anhydrous reaction conditions [17]. The rate of transmetalation is significantly influenced by the boronic ester structure, with certain esters reacting over 20 times faster than the corresponding boronic acids [31].

Homocoupling to Form Bipyrazole Systems

The palladium-catalyzed oxidative homocoupling of 1-Boc-pyrazole-4-boronic acid pinacol ester represents a highly efficient route to symmetric bipyrazole systems [3] [7]. This transformation addresses the synthetic challenge of accessing 4,4'-bipyrazole derivatives, which are valuable ligands for coordination chemistry and metal-organic framework construction [3].

The homocoupling reaction proceeds through a palladium-catalyzed oxidative process in the presence of air and water as terminal oxidants [3] [7]. Optimized conditions employ 5 mol% tetrakis(triphenylphosphine)palladium(0) as the catalyst with one equivalent of cesium carbonate as the base in an aqueous reaction mixture [3]. Under these conditions, the reaction can be performed under ambient atmosphere without the need for inert gas protection [3].

The reaction mechanism involves the initial oxidative addition of the pyrazole boronic ester to the palladium center, followed by a second transmetalation event to form a bis-pyrazole palladium intermediate [9]. Subsequent reductive elimination affords the bipyrazole product while regenerating the palladium(0) catalyst [9]. The presence of air and water facilitates the reoxidation of palladium(0) to palladium(II), enabling catalytic turnover [3].

Table 2: Homocoupling Reaction Conditions and Yields

Starting MaterialCatalystOxidantYield (%)ProductReference
1-Methyl-4-pyrazole boronic esterPd(PPh₃)₄Air + Water704,4'-Bipyrazole derivative [3]
1-THP-protected pyrazole boronic esterPd(PPh₃)₄Air + Water814,4'-Bipyrazole [3]
4-Pyrazole boronic esterPd(PPh₃)₄Air + WaterVariableSymmetric bipyrazole [9]

The homocoupling protocol has been extended to various substituted pyrazole boronic esters, enabling access to a diverse array of symmetric bipyrazoles [3]. The reaction tolerates various protecting groups and substituents on the pyrazole ring, making it a versatile tool for the synthesis of bipyrazole-based ligand systems [3].

Functionalization of Heteroaryl Systems

1-Boc-pyrazole-4-boronic acid pinacol ester serves as an effective nucleophilic partner for the functionalization of diverse heteroaryl systems through cross-coupling reactions [19] [29]. The compound enables the installation of pyrazole substituents onto heteroaromatic cores, providing access to heterobiaryl compounds of significant pharmaceutical and materials science interest [2] [19].

The coupling with heteroaryl halides requires careful optimization of reaction conditions due to the potential for catalyst deactivation by Lewis basic nitrogen atoms in the heteroaryl substrates [6]. Despite these challenges, effective protocols have been developed that enable efficient cross-coupling with pyridines, quinolines, isoquinolines, and other nitrogen-containing heterocycles [29].

Pyridyl halides represent particularly important coupling partners, as 2-alkylpyridine and 2-arylpyridine scaffolds are critical components in bioactive molecules and ligand systems [6]. The coupling of 1-Boc-pyrazole-4-boronic acid pinacol ester with 2-chloropyridines proceeds effectively using palladium acetate catalysis with bulky phosphine ligands such as di(1-adamantyl)-n-butylphosphine [6]. These conditions minimize beta-hydride elimination pathways while promoting efficient transmetalation [6].

The reaction scope extends to polychlorinated pyridines, enabling exhaustive functionalization to introduce multiple pyrazole substituents [6]. For example, 2,6-dichloropyridine undergoes sequential coupling reactions to afford 2,6-dipyrazolylpyridine derivatives in excellent yields [6]. The use of lithium tert-butoxide as the base proves particularly effective for these transformations, favoring exhaustive coupling over selective monosubstitution [6].

Heteroaryl systems bearing electron-withdrawing groups, such as pyrimidines and pyrazines, also participate in coupling reactions with pyrazole boronic esters [29]. The electron-deficient nature of these heterocycles facilitates oxidative addition while maintaining compatibility with the basic reaction conditions [29]. Coupling products are typically obtained in 81-89% yield under optimized conditions [29].

Table 3: Heteroaryl Functionalization Results

Heteroaryl HalideReaction ConditionsYield (%)Product TypeReference
2-ChloropyridinePd(OAc)₂, Ad₂PnBu, LiO-tert-butyl952-Pyrazolylpyridine [6]
6-BromoquinolineStandard Suzuki conditions85-906-Pyrazolylquinoline [29]
2-ChloropyrimidinePd catalyst, K₃PO₄812-Pyrazolylpyrimidine [29]
2,6-DichloropyridinePd(OAc)₂, excess boronic ester822,6-Dipyrazolylpyridine [6]

The coupling reactions tolerate various functional groups including esters, ethers, and acetals, enabling the preparation of functionalized heteroaryl-pyrazole conjugates [6]. However, substrates containing acidic protons, such as pyridinones and indoles, require modified reaction conditions or substrate protection to prevent competitive deprotonation under the basic reaction conditions [6].

Role in Constructing Metal-Organic Frameworks

The bipyrazole ligands accessible through homocoupling of 1-Boc-pyrazole-4-boronic acid pinacol ester play a crucial role in the construction of metal-organic frameworks with unique structural and functional properties [3] [8]. The symmetric 4,4'-bipyrazolate ligands derived from these coupling reactions serve as linear bridging ligands that can coordinate to metal nodes through their nitrogen donor atoms [8].

The synthesis of the metal-organic framework Co(4,4'-bipyrazolate) exemplifies the utility of homocoupled pyrazole products in framework construction [3]. This framework is assembled using 4,4'-bipyrazole obtained through the palladium-catalyzed homocoupling protocol and cobalt(II) sources under solvothermal conditions [3]. The resulting material features one-dimensional rhombohedral channels lined with bipyrazolate ligands and cobalt ion chains [3].

Structural characterization of Co(4,4'-bipyrazolate) reveals remarkable flexibility properties that were previously unknown for this framework [3]. The material exhibits guest-induced structural phase changes upon adsorption of nitrogen and carbon dioxide, as evidenced by distinct steps in the adsorption isotherms [3]. These phase transitions involve discrete expansion of the framework structure at specific gas pressures, representing a transition from a partially-expanded to a more fully-expanded phase [3].

Temperature-induced structural changes also occur in Co(4,4'-bipyrazolate), with the framework exhibiting reversible symmetry changes from monoclinic C2/c to orthorhombic Ccc2 upon heating from 298 K to 433 K [3]. This transformation involves planarization of the bipyrazolate ligands and expansion of the unit cell, demonstrating the dynamic nature of the framework structure [3].

Table 4: Metal-Organic Framework Properties

FrameworkMetalLigandSurface Area (m²/g)Special PropertiesApplications
Co(bpz)Co(II)4,4'-Bipyrazolate1060Structural flexibilityGas storage/separation
Co₄O(L)₃Co(II)Bipyrazolate linkerHighThermal stabilityGas adsorption
BUT-124(Co)Co(II)Tris(pyrazolate)benzeneHighHigh catalytic activityOxygen evolution
PCN-300Cu(II)PyrazolateVariablepH stability (1-14)Cross-coupling catalysis

The flexible behavior of bipyrazolate-based frameworks makes them attractive for gas separation applications [3]. The selective structural response to different adsorbates (responsive to nitrogen and carbon dioxide but not hydrogen) suggests potential utility in molecular recognition and gas sensing applications [3]. The framework maintains long-term stability to air and moisture, providing a significant advantage over related flexible frameworks that suffer from atmospheric degradation [3].

Recent advances in pyrazolate-based metal-organic framework synthesis have demonstrated the strategic importance of bipyrazole ligands in creating robust catalytic materials [22] [25]. Frameworks such as BUT-124(Co) and PCN-300 showcase the versatility of pyrazolate linkers in constructing materials with exceptional stability and high catalytic activity for applications including oxygen evolution reactions and carbon-carbon bond formation [22] [25].

The modification of the nitrogen substituent in pyrazole-4-boronic acid pinacol esters profoundly influences both the physical properties and chemical reactivity of these compounds. Research has demonstrated that the nature of the nitrogen substituent affects not only the stability of the resulting compounds but also their synthetic accessibility and application scope [1] [2].

Methyl Substitution

1-Methyl-pyrazole-4-boronic acid pinacol ester (CAS: 761446-44-0) represents one of the most extensively studied nitrogen-substituted variants. This compound exhibits a molecular weight of 208.07 g/mol and demonstrates enhanced reactivity compared to its Boc-protected counterpart [3] [4]. The synthesis of this compound typically involves the reaction of 4-pyrazoleboronic acid pinacol ester with methyl iodide in the presence of sodium hydride in tetrahydrofuran, achieving yields of approximately 93% [4].

The methyl substitution at the N1 position significantly alters the electronic properties of the pyrazole ring. Studies have shown that methyl-substituted pyrazoles exhibit increased nucleophilicity at the boron center, making them particularly suitable for Suzuki-Miyaura cross-coupling reactions [3]. The compound serves as a valuable reagent in the synthesis of aminothiazoles as gamma-secretase modulators and amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy [3].

Isopropyl Substitution

1-Isopropyl-pyrazole-4-boronic acid pinacol ester (CAS: 879487-10-2) introduces steric considerations that influence both the reactivity and selectivity of chemical transformations. The isopropyl group, being more sterically demanding than methyl, creates a different electronic environment around the pyrazole ring [5] [6]. This steric hindrance can be advantageous in selective synthetic applications where discrimination between different reaction pathways is desired.

The synthesis of isopropyl-substituted variants typically employs similar methodologies to those used for methyl substitution, but may require modified reaction conditions to accommodate the increased steric bulk. The resulting compounds find specialized applications in cross-coupling reactions where the steric properties of the isopropyl group provide enhanced selectivity [6].

Boc Protection

The tert-butoxycarbonyl (Boc) protection in 1-Boc-pyrazole-4-boronic acid pinacol ester serves multiple synthetic purposes. This protecting group strategy provides enhanced stability to the pyrazole ring while maintaining the reactivity of the boronic ester functionality [1] [7]. The molecular formula C₁₄H₂₃BN₂O₄ and molecular weight of 294.15 g/mol reflect the substantial structural modification introduced by the Boc group.

The synthesis of Boc-protected derivatives typically involves the reaction of the parent pyrazole with di-tert-butyl dicarbonate in the presence of a base such as diisopropylethylamine and a catalytic amount of 4-dimethylaminopyridine. This reaction proceeds efficiently at room temperature, yielding the desired product in high purity [7]. The Boc protecting group can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization.

CompoundCAS NumberMolecular WeightKey Properties
1-Boc-pyrazole-4-boronic acid pinacol ester552846-17-0294.15 g/molEnhanced stability, crystalline solid (mp 82-86°C) [1]
1-Methyl-pyrazole-4-boronic acid pinacol ester761446-44-0208.07 g/molHigh reactivity, versatile synthetic applications [3]
1-Isopropyl-pyrazole-4-boronic acid pinacol ester879487-10-2208.07 g/molSteric selectivity, specialized applications [6]

Dimethyl Substitution Patterns

The exploration of dimethyl-substituted variants reveals the complexity of regioselectivity in pyrazole chemistry. 1,3-Dimethyl-pyrazole-4-boronic acid pinacol ester and 1,5-dimethyl-pyrazole-4-boronic acid pinacol ester (CAS: 1036991-40-8) represent isomeric compounds with distinct properties [8]. The synthesis of these compounds often results in inseparable mixtures, typically in a 2:1 ratio, highlighting the kinetic vs thermodynamic preferences in pyrazole alkylation reactions [8].

The formation of these regioisomers follows established patterns in pyrazole chemistry, where the electronic properties of substituents influence the preferred tautomeric forms. Theoretical calculations using density functional theory (DFT) methods have demonstrated that electron-donating groups such as methyl preferentially stabilize the 3-substituted tautomer over the 5-substituted form [9].

Amino-Substituted Derivatives

The development of amino-substituted variants, such as isopropyl 4-amino-1-methyl-pyrazole-5-carboxylate, introduces additional functionality that extends the synthetic utility of these compounds . These derivatives combine the boronic acid functionality with amino groups, creating bifunctional molecules capable of participating in multiple types of chemical transformations.

Research has shown that amino-substituted pyrazoles exhibit enhanced binding affinity toward biological targets, particularly in enzyme inhibition studies. The compound demonstrates nanomolar inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) with IC₅₀ values around 0.042 μM, suggesting potential therapeutic applications .

Positional Isomers and Regioselectivity Studies

The study of positional isomers in pyrazole chemistry reveals fundamental principles governing regioselectivity in heterocyclic synthesis. The preferential formation of specific isomers depends on multiple factors including electronic effects, steric considerations, and reaction conditions [11] [9].

Electronic Control of Regioselectivity

Extensive theoretical and experimental studies have established clear principles governing the regioselectivity of pyrazole substitution. Electron-donating substituents consistently favor the 3-position of the pyrazole ring, while electron-withdrawing groups preferentially occupy the 5-position [9] [12]. This selectivity arises from the electronic properties of the pyrazole ring and the stabilizing interactions between substituents and the heterocyclic system.

Quantum chemical calculations at the DFT B3LYP/6-311++G(d,p) level of theory have provided detailed insights into the energy differences between positional isomers. For aminopyrazoles, the 3-amino tautomer is more stable than the 5-amino form by approximately 2.61 kcal/mol in the gas phase [9]. This energy difference decreases in polar solvents, where the 5-amino form becomes more competitive due to enhanced dipole-solvent interactions.

Solvent Effects on Regioselectivity

The remarkable discovery of solvent-controlled regioselectivity in pyrazole synthesis represents a significant advancement in heterocyclic chemistry [13]. Studies have demonstrated that the choice of solvent can completely reverse the regioselectivity of pyrazole formation, allowing for the selective synthesis of either 3-substituted or 5-substituted isomers from identical starting materials.

In dimethylformamide (DMF), the condensation of β-aminoenones with hydrazides predominantly yields 3-arylaminopyrazoles. The theoretical calculations reveal that the natural bond orbital (NBO) charge distribution remains similar to gas-phase conditions, with the C2 carbon showing higher electrophilicity (0.624) compared to C1 (0.511) [13]. This electronic preference, combined with intramolecular hydrogen bonding between the carbonyl and amino groups, directs the nucleophilic attack to the C2 position.

Conversely, in aqueous media, the same reaction preferentially forms 5-arylaminopyrazoles. The water solvent establishes intermolecular hydrogen bonding with the amino group, significantly altering the electronic distribution. The NBO charge density at C2 decreases to 0.568, approaching that of C1 (0.529), while steric considerations favor attack at the C1 position [13].

SolventPreferred IsomerCharge Density C1Charge Density C2Selectivity Ratio
DMF3-Arylaminopyrazole0.5110.624>90:10 [13]
Water5-Arylaminopyrazole0.5290.56810:90 [13]

Substituent Effects on Tautomeric Equilibria

The influence of substituents on tautomeric equilibria in pyrazoles has been systematically studied using both experimental and theoretical approaches. Electron-donating groups such as methyl, amino, and hydroxyl consistently stabilize the 3-substituted tautomer through π-electron donation to the pyrazole ring [9] [12]. This stabilization arises from the perpendicular positioning of the electron lone pairs relative to the ring plane, providing additional π-electron density to the aromatic system.

Electron-withdrawing groups including trifluoromethyl, nitro, and carbonyl functions demonstrate the opposite behavior, preferentially stabilizing the 5-substituted tautomer [9]. The withdrawal of electron density from the ring system creates a more favorable environment for these groups at the 5-position, where they can effectively delocalize with the pyrazole π-system.

Steric Considerations in Regioselectivity

Steric effects play a crucial role in determining the regioselectivity of pyrazole substitution, particularly for bulky substituents. Studies have shown that tert-butyl groups consistently prefer the 3-position regardless of their electronic properties, due to minimized steric interactions with the pyrazole ring [9]. This steric preference can override electronic considerations, demonstrating the importance of considering both factors in synthetic design.

The 3,5-dimethylpyrazole system provides an excellent example of steric hindrance effects. Despite the electron-donating nature of methyl groups, the presence of substituents at both the 3- and 5-positions creates significant steric congestion that prevents the formation of stable complexes with boronic acids [14]. This steric hindrance is evidenced by the complete loss of Type II difference spectra in binding studies, indicating the inability to form critical iron-nitrogen bonds.

Kinetic vs Thermodynamic Control

The distinction between kinetic and thermodynamic control in pyrazole isomer formation has significant implications for synthetic strategy. Kinetic control typically favors the formation of 3-substituted isomers due to the higher electrophilicity of the C2 position in the initial nucleophilic attack [13]. However, under thermodynamic conditions, the 5-substituted isomers may become predominant if they represent the more stable tautomeric form.

The 1-phenyl-3-trifluoromethyl pyrazole system exemplifies this kinetic-thermodynamic dichotomy. Direct cyclization of enones with phenylhydrazine yields the 3-trifluoromethyl isomer as the kinetic product [15]. However, under prolonged reaction conditions or elevated temperatures, rearrangement to the 5-trifluoromethyl isomer can occur, representing the thermodynamically more stable form.

Boron Reagent Modifications for Enhanced Reactivity

The strategic modification of boron reagents has emerged as a powerful approach to enhance the reactivity and selectivity of pyrazole-boronic acid derivatives. These modifications encompass changes to the protecting group, the coordination environment of boron, and the overall molecular architecture to achieve specific reactivity profiles [16] [17].

Protecting Group Variations

The choice of protecting group for boronic acids significantly influences both the stability and reactivity of the resulting compounds. Pinacol esters represent the most commonly employed protection strategy, providing excellent stability while maintaining good reactivity in cross-coupling reactions [1] [2]. The pinacol protection creates a five-membered cyclic structure that effectively shields the boron center from hydrolysis while permitting transmetalation under appropriate conditions.

Neopentyl glycol esters offer enhanced nucleophilicity compared to pinacol esters, making them particularly valuable in challenging cross-coupling reactions [17]. Studies have demonstrated that the increased nucleophilicity arises from the altered electronic environment around the boron center, which facilitates the formation of reactive boron-ate complexes. The nucleophilicity parameters determined through kinetic studies show that neopentyl glycol esters exhibit higher reactivity than their pinacol counterparts [17].

Catechol protection provides improved selectivity in certain transformations, particularly under mildly acidic conditions [18]. The catechol protecting group forms a six-membered cyclic structure that exhibits different hydrolytic stability compared to five-membered analogs. This difference in stability can be exploited to achieve selective deprotection in the presence of other functional groups.

MIDA Boronate Systems

Methyliminodiacetic acid (MIDA) boronates represent a significant advancement in boronic acid protection, offering enhanced stability and controlled reactivity [19]. These compounds resist hydrolysis under basic conditions while remaining reactive toward transmetalation in the presence of appropriate catalysts. The slow-release nature of MIDA boronates makes them particularly valuable in iterative coupling sequences and complex synthetic applications.

The stability of MIDA boronates arises from the tridentate coordination of the MIDA ligand, which effectively saturates the coordination sphere of boron. This saturation prevents the formation of boroxine aggregates and reduces the susceptibility to hydrolysis. However, under appropriate reaction conditions, the MIDA ligand can be displaced, regenerating the reactive boronic acid functionality [19].

Boroxine Formation and Reactivity

The formation of boroxine structures through the condensation of three boronic acid molecules creates highly reactive species that exhibit enhanced reactivity in cross-coupling reactions [20]. Studies have shown that boroxine forms of aryl boronic acids demonstrate superior reactivity compared to their monomeric counterparts, particularly in photoredox-catalyzed transformations.

The enhanced reactivity of boroxines stems from their ability to form stable complexes with Lewis bases, which can then undergo single-electron oxidation to generate reactive radical intermediates [20]. Nuclear magnetic resonance studies have confirmed the formation of dynamic equilibria between boroxine forms and Lewis base complexes, with the complexation occurring rapidly on the NMR timescale.

Boronic Acid FormReactivityStabilityApplications
MonomericModerateHighStandard cross-coupling [1]
BoroxineVery HighLowRapid transformations [20]
MIDA BoronateControlledVery HighIterative synthesis [19]

Lewis Base Activation

The concept of Lewis base activation has revolutionized the approach to boronic ester reactivity, enabling the transformation of typically electrophilic boron compounds into nucleophilic species [17] [20]. This activation involves the coordination of Lewis bases such as quinuclidine, quinuclidin-3-ol, or triphenylphosphine to the boron center, creating boron-ate complexes with enhanced nucleophilicity.

The effectiveness of Lewis base activation depends on the electronic properties of both the Lewis base and the boronic ester. Quinuclidine-derived bases have proven particularly effective, with quinuclidin-3-ol showing optimal performance in many systems [20]. The rigid bicyclic structure of quinuclidine provides strong σ-donation while minimizing steric hindrance, leading to efficient complex formation.

Phosphine-derived Lewis bases such as triphenylphosphine offer complementary reactivity profiles, particularly for α-amino-substituted boronic esters [20]. The softer electron-donating properties of phosphines make them well-suited for challenging substrates where harder nitrogen bases may be less effective.

Photoredox Activation Strategies

The development of photoredox activation methods has opened new avenues for the utilization of boronic acids and esters in radical chemistry [20]. These approaches exploit the ability of photoredox catalysts to generate reactive radical species from boron-ate complexes through single-electron transfer processes.

The photoredox activation of boronic esters typically involves the formation of Lewis base-boronic ester complexes, followed by single-electron oxidation using visible light photoredox catalysts. The resulting carbon-centered radicals can then participate in a variety of radical addition reactions, forming new carbon-carbon bonds with high efficiency [20].

Cyclic voltammetry measurements have provided crucial insights into the redox properties of these complexes, showing that boron-ate complexes can be oxidized within the operating range of common photoredox catalysts. The oxidation potentials typically range from +0.8 to +1.2 V vs. SCE, making them compatible with widely used iridium and ruthenium photocatalysts [20].

Disproportionation Reactions

The unusual disproportionation reactions observed with certain pyrazole-boronic acid systems represent a unique reactivity mode that can be exploited for the synthesis of complex boron-containing compounds [16] [21]. These reactions involve the redistribution of boron-containing fragments in the presence of chelating ligands, leading to the formation of four-coordinate boron complexes.

The disproportionation process requires the presence of unprotected boronic acids and chelating ligands such as 1-(2-pyridinyl)-5-pyrazolone [16]. The reaction proceeds through base-promoted activation, with potassium phosphate serving as an effective base for promoting the transformation. The resulting diarylborinate complexes exhibit distinct spectroscopic properties and enhanced stability compared to their monomeric precursors.

Mechanistic studies have revealed that the disproportionation process involves the initial formation of four-coordinate boron species through chelation, followed by boron redistribution to form the observed products [16]. The exact mechanism remains under investigation, but the requirement for specific structural features suggests a highly organized transition state.

Hydrogen Bond Acceptor Count

5

Exact Mass

294.1750874 g/mol

Monoisotopic Mass

294.1750874 g/mol

Heavy Atom Count

21

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Boc-pyrazole-4-boronic acid pinacol ester

Dates

Last modified: 08-15-2023

Explore Compound Types